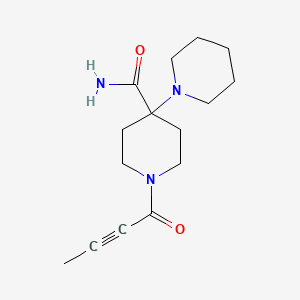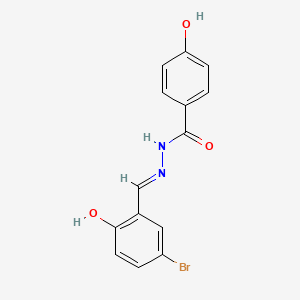![molecular formula C15H17N3O2S B11042080 3-(5-Butylthiophen-2-yl)-6-ethyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one](/img/structure/B11042080.png)
3-(5-Butylthiophen-2-yl)-6-ethyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-BUTYL-2-THIENYL)-6-ETHYLISOXAZOLO[5,4-D]PYRIMIDIN-4(5H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a thiophene ring, an isoxazole ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BUTYL-2-THIENYL)-6-ETHYLISOXAZOLO[5,4-D]PYRIMIDIN-4(5H)-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the thiophene ring, followed by the formation of the isoxazole ring through a cycloaddition reaction. The final step often involves the construction of the pyrimidine ring via a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure high purity of the final product, which is crucial for its applications in sensitive fields like pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
3-(5-BUTYL-2-THIENYL)-6-ETHYLISOXAZOLO[5,4-D]PYRIMIDIN-4(5H)-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different derivatives, such as thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3-(5-BUTYL-2-THIENYL)-6-ETHYLISOXAZOLO[5,4-D]PYRIMIDIN-4(5H)-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where heterocyclic compounds have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(5-BUTYL-2-THIENYL)-6-ETHYLISOXAZOLO[5,4-D]PYRIMIDIN-4(5H)-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-BUTYL-2-THIENYL)-6-METHYLISOXAZOLO[5,4-D]PYRIMIDIN-4(5H)-ONE
- 3-(5-BUTYL-2-THIENYL)-6-ETHYLISOXAZOLO[5,4-D]PYRIMIDIN-4(5H)-THIONE
Uniqueness
Compared to similar compounds, 3-(5-BUTYL-2-THIENYL)-6-ETHYLISOXAZOLO[5,4-D]PYRIMIDIN-4(5H)-ONE stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 6-position of the isoxazole ring, for example, may enhance its interaction with certain molecular targets, making it a unique candidate for further research and application.
Properties
Molecular Formula |
C15H17N3O2S |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-(5-butylthiophen-2-yl)-6-ethyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H17N3O2S/c1-3-5-6-9-7-8-10(21-9)13-12-14(19)16-11(4-2)17-15(12)20-18-13/h7-8H,3-6H2,1-2H3,(H,16,17,19) |
InChI Key |
JCTDXSJPORDJOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(S1)C2=NOC3=C2C(=O)NC(=N3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]butanoic acid](/img/structure/B11042000.png)
![6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11042007.png)

![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11042018.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide](/img/structure/B11042026.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11042034.png)
![4-amino-2-(2-chlorophenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11042037.png)


![2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(4-methylpiperazin-1-yl)pyridin-4-yl]sulfanyl}phenol](/img/structure/B11042052.png)
![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11042059.png)
![(1Z,6Z)-5-bromo-6-(bromomethylidene)-1-(hydroxyimino)-4,4-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11042067.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]naphthalene-1-carboxamide](/img/structure/B11042068.png)

